CB 300919

描述

CB 300919 是一种喹唑啉类化合物,以其强大的抗肿瘤活性而闻名。它在临床前研究中显示出显著的疗效,特别是针对人类卵巢肿瘤异种移植。 该化合物是很有希望的癌症治疗候选药物,特别是对于卵巢癌 .

准备方法

CB 300919 通过一系列涉及喹唑啉衍生物的化学反应合成。合成路线通常包括以下步骤:

喹唑啉核的形成: 通过适当前体的环化实现。

功能化: 将各种官能团引入喹唑啉核以增强其生物活性。

This compound 的工业生产方法没有广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。

化学反应分析

CB 300919 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 还原反应可以修饰喹唑啉核或其他官能团。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。这些反应形成的主要产物通常是具有修饰生物活性的 this compound 衍生物。

科学研究应用

Scientific Research Applications

CB 300919 has demonstrated a wide array of applications across different scientific disciplines:

Chemistry

- Model Compound : It serves as a model compound for studying quinazoline-based reactions and mechanisms, allowing researchers to explore the chemical properties and reactivity of similar compounds.

- Chemical Reactions : this compound undergoes various reactions, including oxidation, reduction, and substitution, which are essential for developing new derivatives with enhanced biological activity.

Biology

- Cellular Studies : The compound is studied for its effects on cellular processes, particularly in cancer cell lines. Its ability to induce apoptosis in tumor cells makes it a valuable tool in understanding cancer biology.

- Mechanistic Insights : Research has focused on elucidating the molecular pathways affected by this compound, particularly those related to cell survival and proliferation.

Medicine

- Cancer Therapy : this compound is being investigated as a therapeutic agent for ovarian cancer and potentially other malignancies. Preclinical studies have shown significant efficacy against human ovarian tumor xenografts, indicating its promise as an anticancer drug.

- Personalized Medicine : The compound is part of ongoing research into personalized treatment strategies based on molecular diagnostics that match patients with therapies targeting specific biomarkers.

Industry

- Drug Development : Due to its unique properties and mechanisms, this compound is considered a candidate for drug development in oncology. Its role in the synthesis of novel anticancer agents is being explored.

Preclinical Efficacy

A notable study demonstrated that this compound exhibited high antitumor activity in CH1 human ovarian tumor xenografts. The study involved continuous exposure over 96 hours, which resulted in significant tumor regression compared to control groups. This finding highlights the compound's potential as an effective treatment option for ovarian cancer .

Mechanism of Action Analysis

Research has shown that the inhibition of NAMPT by this compound leads to decreased NAD+ levels, which is critical for cellular metabolism. This metabolic disruption is linked to apoptosis in cancer cells, providing insights into how the compound can be utilized in therapeutic contexts .

作用机制

CB 300919 主要通过抑制烟酰胺磷酸核糖转移酶 (NAMPT) 来发挥作用。这种酶对于烟酰胺腺嘌呤二核苷酸 (NAD+) 的生物合成至关重要,而 NAD+ 是细胞代谢必不可少的分子。通过抑制 NAMPT,this compound 打破 NAD+ 的产生,导致肿瘤细胞死亡。 该化合物的分子靶点和相关途径包括 NAD+ 生物合成途径以及与细胞存活和增殖相关的各种信号通路 .

相似化合物的比较

CB 300919 在喹唑啉类化合物中是独特的,因为它对 NAMPT 抑制的高效力和特异性。类似的化合物包括:

CB 30865: 另一种具有抗肿瘤活性的喹唑啉类化合物,但具有不同的官能团和略微不同的作用机制.

基于喹唑啉的 HDAC 抑制剂: 这些化合物也表现出抗肿瘤活性,但靶向组蛋白脱乙酰酶 (HDAC) 而不是 NAMPT.

生物活性

CB 300919 is a synthetic compound recognized for its significant biological activity, particularly in cancer research. It functions primarily as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (Nampt). This inhibition leads to reduced NAD levels in cells, resulting in various downstream effects on metabolism and cell survival. This article explores the biological activity of this compound, highlighting its mechanism of action, efficacy in cancer treatment, and comparative analysis with similar compounds.

This compound inhibits Nampt, an enzyme critical for the conversion of nicotinamide to nicotinamide mononucleotide, a precursor in NAD synthesis. By blocking this pathway, this compound effectively lowers NAD levels, which can induce apoptosis in cancer cells. The compound's structural complexity contributes to its interaction with cellular processes, making it a valuable tool for studying metabolic regulation and apoptosis mechanisms in oncology.

Efficacy in Cancer Treatment

Research indicates that this compound has potent anti-cancer properties. Specifically, it has demonstrated a continuous exposure (96 h) growth inhibition IC50 value of 2 nM in human CH1 ovarian tumor xenografts . This low IC50 value suggests high potency against cancer cells, making it a promising candidate for therapeutic applications.

Case Studies and Research Findings

- Cancer Sensitization : Studies have shown that this compound may enhance the efficacy of certain chemotherapeutic agents by sensitizing tumor cells to treatment. This synergistic effect is particularly relevant in combination therapies where reducing NAD levels can increase cancer cell vulnerability to drugs.

- Metabolic Disorders : Beyond oncology, this compound is being explored for potential applications in metabolic disorders characterized by dysregulated NAD levels. Its unique mechanism allows researchers to investigate the role of NAD in various biological processes.

- Comparative Analysis : A comparison with other NAD biosynthesis inhibitors reveals that while several compounds target similar pathways, this compound's specific structural features and potency distinguish it from others like FK866 and CHS828. The following table summarizes key characteristics:

| Compound Name | CAS Number | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | 289715-28-2 | Inhibitor of Nampt | High potency; sensitizes cells to chemotherapy |

| FK866 | 100745-75-8 | Inhibitor of Nampt | Potent anti-cancer properties |

| CHS828 | 1020366-30-5 | Inhibitor of NAD biosynthesis | Broad-spectrum anti-tumor activity |

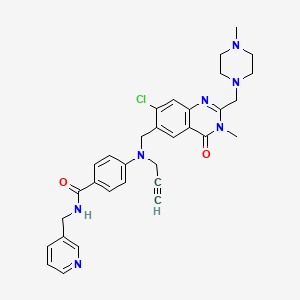

属性

IUPAC Name |

4-[[7-chloro-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN7O2/c1-4-12-40(26-9-7-24(8-10-26)31(41)35-20-23-6-5-11-34-19-23)21-25-17-27-29(18-28(25)33)36-30(38(3)32(27)42)22-39-15-13-37(2)14-16-39/h1,5-11,17-19H,12-16,20-22H2,2-3H3,(H,35,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTCFUSGPRGUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(C=C(C(=C3)Cl)CN(CC#C)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183174 | |

| Record name | CB-300919 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289715-28-2 | |

| Record name | CB-300919 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289715282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CB-300919 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CB-300919 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55I8ETE76Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。